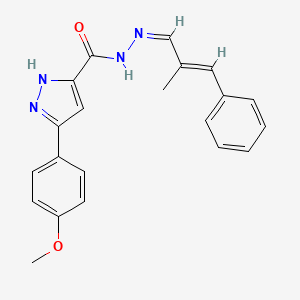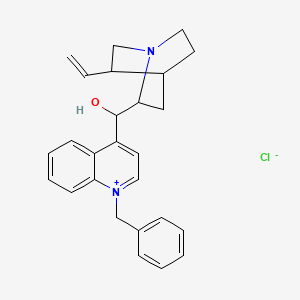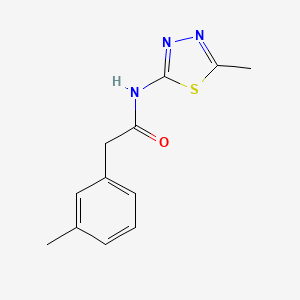![molecular formula C16H17N3O2 B5306319 N-[3-(benzoylamino)propyl]nicotinamide](/img/structure/B5306319.png)
N-[3-(benzoylamino)propyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzoylamino)propyl]nicotinamide, also known as BAPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAPN is a derivative of nicotinamide, a form of vitamin B3, and benzoyl chloride. It has been synthesized and studied extensively for its biological activities and potential therapeutic uses.
Wirkmechanismus
N-[3-(benzoylamino)propyl]nicotinamide works by inhibiting the activity of lysyl oxidase, an enzyme that catalyzes the cross-linking of collagen fibers. Collagen is a major component of connective tissues such as skin, bone, and cartilage. The cross-linking of collagen fibers is essential for the maintenance of the structural integrity of these tissues. However, excessive cross-linking can lead to fibrosis, which is associated with various pathological conditions. This compound inhibits the activity of lysyl oxidase, thereby preventing excessive cross-linking of collagen fibers and reducing the risk of fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of lysyl oxidase activity by this compound leads to the reduction of collagen cross-linking, which can prevent fibrosis. This compound has also been shown to affect the mechanical properties of collagen fibers, leading to changes in tissue elasticity and stiffness. Additionally, this compound has been shown to affect the expression of various genes involved in collagen metabolism and extracellular matrix remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(benzoylamino)propyl]nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in collagen research. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, this compound has some potential toxic effects, which need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for N-[3-(benzoylamino)propyl]nicotinamide research. One area of interest is the development of this compound-based therapies for fibrotic diseases such as liver fibrosis, pulmonary fibrosis, and scleroderma. Another area of interest is the development of this compound-based biomaterials for tissue engineering applications. This compound has also been investigated as a potential drug target for cancer therapy, as lysyl oxidase has been shown to play a role in tumor progression and metastasis. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a stable and relatively inexpensive compound that can be easily synthesized and purified. This compound works by inhibiting the activity of lysyl oxidase, which can prevent fibrosis and affect the mechanical properties of collagen fibers. This compound has several potential applications in medicine, biochemistry, and material science, and further research is needed to fully understand its potential.
Synthesemethoden
N-[3-(benzoylamino)propyl]nicotinamide is synthesized by reacting nicotinamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound, which is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzoylamino)propyl]nicotinamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, this compound has been shown to inhibit the activity of lysyl oxidase, an enzyme that plays a crucial role in the cross-linking of collagen fibers. This inhibition can lead to the prevention of fibrosis, a condition characterized by the excessive accumulation of collagen fibers in tissues. This compound has also been investigated for its potential use in the treatment of aneurysms and other vascular disorders.
Eigenschaften
IUPAC Name |
N-(3-benzamidopropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(13-6-2-1-3-7-13)18-10-5-11-19-16(21)14-8-4-9-17-12-14/h1-4,6-9,12H,5,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDIJPSCJHUIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5306242.png)
![methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5306247.png)



![N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5306271.png)

![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306298.png)
![4-(4-{[4-(2-methoxybenzyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5306309.png)
![2-[3-(3,5-dimethyl-1-piperidinyl)propoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B5306320.png)

![1-{[(4aS*,8aR*)-1-(3-hydroxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5306330.png)
![4-(hydroxymethyl)-1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5306352.png)
![N-(4-chlorobenzyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5306364.png)